Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-iodobicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C10H15IO2 It is a derivative of bicyclo[222]octane, a structure known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate typically involves the iodination of bicyclo[2.2.2]octane derivatives. One common method includes the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the iodine atom, forming the parent bicyclo[2.2.2]octane derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide yields a hydroxyl derivative, while oxidation with potassium permanganate produces a ketone .
Scientific Research Applications
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. This can affect various biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-chlorobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in applications requiring strong halogen bonding and specific electronic effects .
Properties
IUPAC Name |
methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCLQFMOKUHRIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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